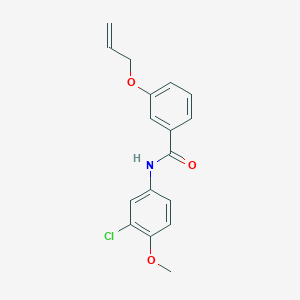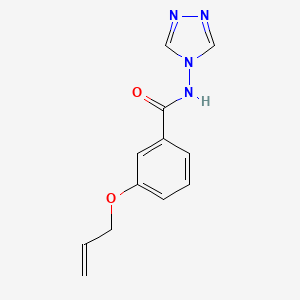![molecular formula C17H20N2O3S B4410087 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Overview
Description
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of RAC1, a member of the Rho family of small GTPases, which plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation.
Mechanism of Action
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide exerts its effects by selectively inhibiting RAC1, a small GTPase that plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. RAC1 is activated by various upstream signaling pathways, including growth factor receptors and integrins. Upon activation, RAC1 binds to downstream effector proteins, which leads to the activation of various signaling pathways that regulate cellular processes. This compound blocks the activation of RAC1 by binding to its effector-binding domain, thereby preventing downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cellular context. In cancer cells, this compound inhibits cell proliferation and migration by blocking RAC1 signaling pathways. In cardiovascular disease models, this compound reduces oxidative stress and inflammation, which are key contributors to disease progression. In the field of neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its selectivity for RAC1, which allows for the specific inhibition of downstream signaling pathways. In addition, this compound has been shown to be effective in various disease models, indicating its potential therapeutic applications. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain cellular contexts. Furthermore, the use of this compound in vivo may be limited by its pharmacokinetic properties, such as its bioavailability and half-life.
Future Directions
There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide and its potential therapeutic applications. One area of research is the development of more potent analogs of this compound, which may improve its efficacy in certain disease contexts. Another area of research is the investigation of the downstream signaling pathways that are affected by RAC1 inhibition, which may uncover new therapeutic targets. Finally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in treating various diseases.
Scientific Research Applications
4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. It has been shown to inhibit the proliferation and migration of cancer cells by blocking RAC1 signaling pathways. In addition, this compound has been shown to reduce oxidative stress and inflammation in cardiovascular disease models. In the field of neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-11-9-15(10-12-16)17(20)18-13(2)14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUCRAVKGPOFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)

![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4410031.png)
![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)
![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)


![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)